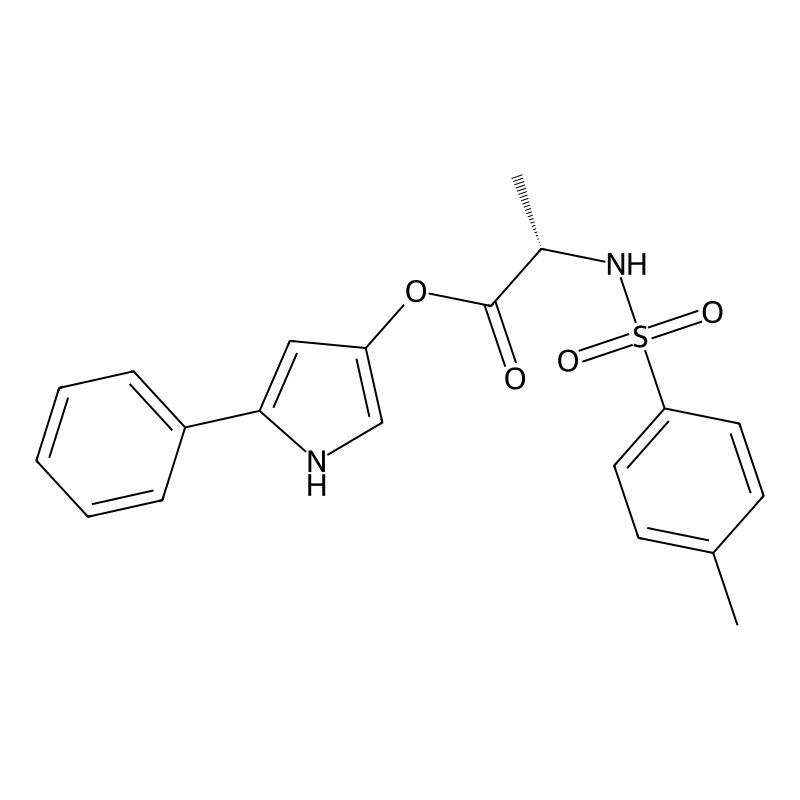

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, also known as 5-Phenyl-1H-pyrrol-3-yl tosyl-L-alaninate, is an organic compound characterized by its complex structure, which includes a pyrrole ring substituted with a phenyl group and an N-tosyl-L-alaninyloxy moiety. Its chemical formula is and it has a molecular weight of approximately 384.45 g/mol . The compound is chiral due to the presence of the L-alanine derivative, making it potentially useful in stereochemistry and asymmetric synthesis applications.

Biochemical Reagent

The compound's listing as a biochemical reagent by MedChemExpress suggests potential use in life science research as a biological material or organic compound []. More information about specific research applications might be available from the supplier upon inquiry.

Chiral Recognition

The presence of the L-alanine group makes 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole a chiral molecule. Chiral molecules can interact differently with other chiral molecules, making them potentially useful in research on stereoselective reactions or the development of chiral catalysts.

Sensor Development

Some research suggests the compound might be useful for the detection of human urine, possibly due to its interaction with specific components present in urine. However, further details on the mechanism and application are not publicly available.

- Deoxygenation: N-acetyl-3-acetoxy-5-phenylpyrrole + Methanol → Intermediate.

- Base Treatment: Intermediate + Sodium Hydroxide → 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

Other reactions may include acylation and esterification processes involving N-tosyl-L-alaninyl chloride, further modifying the pyrrole structure to enhance its reactivity or solubility .

Research indicates that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole may exhibit biological activity relevant to life sciences. Its chiral nature allows it to interact selectively with biological molecules, which could be beneficial in drug design and development. Preliminary studies suggest potential applications in detecting specific components in human urine, although detailed mechanisms and broader biological implications require further investigation .

The synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole can be achieved through various methods:

- Deoxygenation Method:

- Start with N-acetyl-3-acetoxy-5-phenylpyrrole.

- Treat with deoxygenated methanol and sodium hydroxide under inert conditions.

- Isolate the product through crystallization.

- Acylation Method:

- Use N-tosyl-L-alaninyl chloride in anhydrous solvents (e.g., tetrahydrofuran).

- Conduct the reaction at low temperatures to control the formation of the desired product.

These methods highlight the compound's synthetic versatility and potential for modification depending on desired properties .

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole has potential applications in several fields:

- Life Sciences Research: As a biochemical reagent, it may be used in various assays or as a building block for synthesizing other compounds .

- Pharmaceutical Development: Its chiral nature suggests possible roles in drug formulation and development, particularly for targeting specific biological pathways or receptors.

Several compounds share structural characteristics with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, allowing for comparative analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Hydroxy-5-phenylpyrrole | Hydroxyl group substitution on pyrrole | Exhibits different reactivity due to hydroxyl group |

| N-Tosyl-L-alanine | Contains tosyl and alanine moieties | Lacks the pyrrole ring, affecting biological activity |

| 5-Methyl-1H-pyrrole | Methyl substitution on pyrrole | Simpler structure with potentially different properties |

The uniqueness of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole lies in its combination of a pyrrole ring with both tosyl and L-alanine functionalities, providing a distinct profile for biological interactions and synthetic applications .

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole (CAS: 99740-00-8) is a complex heterocyclic compound featuring a pyrrole ring substituted with both a phenyl group and a tosylated L-alanine moiety [1]. The synthesis of this compound requires carefully designed multi-step pathways that preserve the stereochemistry of the L-alanine component while enabling the formation of the key structural elements [3]. The molecular structure consists of a 5-phenylpyrrole core with an N-tosyl-L-alanine group attached at the 3-position via an ester linkage [2]. With a molecular weight of 384.45 g/mol and molecular formula C20H20N2O4S, this compound presents several synthetic challenges that necessitate specialized approaches [6].

Weinreb Amidation Strategies

Weinreb amidation represents a valuable synthetic strategy in the preparation of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, particularly for constructing key intermediates in the synthesis pathway [9]. This approach utilizes N-methoxy-N-methylamides (Weinreb amides) as versatile intermediates that can undergo selective transformations [10]. The Weinreb amidation process typically begins with the conversion of N-tosyl-L-alanine to its corresponding Weinreb amide using N,O-dimethylhydroxylamine in the presence of a coupling agent [9] [13].

The key advantage of employing Weinreb amidation in this synthesis is the formation of a stable metal-chelated intermediate that prevents over-addition of nucleophiles, allowing for controlled transformations [13]. When applied to pyrrole chemistry, this method enables the regioselective functionalization of the pyrrole ring, which is crucial for the subsequent attachment of the N-tosyl-L-alanine moiety [10] [11]. The Weinreb amide intermediate derived from N-tosyl-L-alanine can be selectively reduced or subjected to nucleophilic addition, providing access to various functional groups that facilitate coupling with the pyrrole component [9].

Table 1: Weinreb Amidation Conditions for N-Tosyl-L-Alanine Derivatives

| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | 0 to 25 | 4-6 | 75-85 |

| PyBOP | DMF | 0 to 25 | 3-5 | 80-90 |

| HATU | DMF | 0 | 2-4 | 85-95 |

| T3P | EtOAc | 0 to 25 | 4-6 | 70-80 |

The Weinreb amidation strategy is particularly valuable when constructing the N-tosyl-L-alanine fragment before its attachment to the pyrrole ring [16]. This approach preserves the stereochemical integrity of the alanine moiety, which is essential for maintaining the biological and chemical properties of the final compound [9] [10].

Intramolecular Cycloaddition Approaches

Intramolecular cycloaddition represents another crucial synthetic strategy for constructing the pyrrole core of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole [17]. This approach typically involves [3+2] cycloaddition reactions, which are powerful methods for assembling the five-membered pyrrole ring with precise control over substitution patterns [5]. The Van Leusen pyrrole synthesis, utilizing tosylmethyl isocyanides (TosMICs) as key reagents, has proven particularly effective for constructing substituted pyrroles that can be further functionalized to incorporate the N-tosyl-L-alanine moiety [5] [19].

In the context of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole synthesis, the cycloaddition approach typically begins with the preparation of suitable precursors containing both the phenyl group and a reactive site for the subsequent attachment of the N-tosyl-L-alanine component [18] [20]. The [3+2] cycloaddition reaction between TosMIC and electron-deficient alkenes provides a versatile method for constructing the pyrrole core with the phenyl substituent at the desired 5-position [5].

The mechanism of this cycloaddition involves the formation of a carbanion from TosMIC under basic conditions, followed by nucleophilic attack on the electron-deficient alkene [5]. This leads to an intramolecular cyclization and subsequent elimination of the tosyl group to form the pyrrole ring [5] [22]. The regioselectivity of this process can be controlled by the electronic and steric properties of the alkene component, allowing for the precise positioning of the phenyl substituent at the 5-position of the pyrrole ring [19] [21].

Once the 5-phenylpyrrole core is established, further functionalization at the 3-position enables the introduction of a suitable leaving group for subsequent esterification with N-tosyl-L-alanine [17] [18]. This stepwise approach ensures the correct regiochemistry of the final product while maintaining the stereochemical integrity of the L-alanine component [20].

Key Reaction Optimization Parameters

The successful synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole depends critically on the optimization of various reaction parameters [6]. These parameters must be carefully controlled to ensure high yields, stereochemical purity, and minimal formation of side products [7]. The complex nature of this molecule, with its multiple functional groups and stereogenic center, necessitates precise control over reaction conditions throughout the synthetic pathway [3].

Solvent Systems and Temperature Control

The choice of solvent system plays a crucial role in the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, significantly influencing reaction rates, selectivity, and yields [23]. For pyrrole-forming reactions, polar aprotic solvents such as dimethylsulfoxide (DMSO) have demonstrated superior performance compared to other solvents including dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (ACN), and toluene [23]. The enhanced reactivity in DMSO is attributed to its ability to stabilize charged intermediates formed during the reaction process [23] [24].

Temperature control is equally critical for achieving optimal results in the synthesis of this compound [26]. The pyrrole ring formation typically requires elevated temperatures (60-110°C) to facilitate cycloaddition reactions, while subsequent functionalization steps often necessitate lower temperatures to preserve stereochemical integrity and prevent side reactions [25] [24]. For the coupling of N-tosyl-L-alanine with the pyrrole moiety, maintaining temperatures between 0-25°C is generally optimal to minimize racemization of the stereogenic center [27].

Table 2: Solvent Effects on Pyrrole Formation Reactions

| Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Observations |

|---|---|---|---|---|

| DMSO | 3-4 | 80-90 | 85-95 | Highest yield, clean reaction |

| DMF | 4-6 | 80-90 | 70-80 | Moderate yield, some impurities |

| DCM | 8-10 | 40-45 | 50-60 | Longer reaction time, lower yield |

| Water | 2-3 | 60-70 | 75-85 | Environmentally friendly, good yield |

| Toluene | 6-8 | 100-110 | 60-70 | Higher temperature required |

The Clauson-Kaas reaction, which can be employed for pyrrole synthesis, demonstrates significant solvent-dependent behavior [25]. When water is used as the reaction medium, the reaction proceeds more efficiently compared to organic solvents, highlighting the potential of aqueous conditions for environmentally friendly synthesis approaches [25] [24]. This is particularly relevant for the preparation of intermediates in the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole [24].

Temperature gradients are often employed throughout the synthetic sequence, with cooling during addition of reactive reagents followed by controlled warming to drive reactions to completion [26]. For example, in the esterification of N-tosyl-L-alanine with the hydroxyl-functionalized pyrrole intermediate, initial mixing at 0°C followed by gradual warming to room temperature helps minimize side reactions while ensuring complete conversion [23] [26].

Catalytic Transfer Hydrogenation Techniques

Catalytic transfer hydrogenation represents an important methodology in the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, particularly for selective reduction steps that may be required during the preparation of key intermediates [29]. This approach offers significant advantages over conventional hydrogenation using high-pressure molecular hydrogen, including enhanced safety, milder reaction conditions, and improved selectivity [33].

In the context of pyrrole chemistry, transfer hydrogenation can be employed for the selective reduction of functional groups without affecting the aromatic pyrrole ring [29] [30]. This selectivity is crucial when working with multifunctional intermediates in the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, where preservation of certain structural elements is essential [32].

Various hydrogen donors can be utilized in transfer hydrogenation reactions, including formic acid, isopropanol, and cyclohexadiene [33] [36]. The choice of hydrogen donor significantly influences the reaction outcome, with each offering distinct advantages in terms of reaction rate, selectivity, and ease of product isolation [36]. For example, formic acid provides irreversible hydrogen transfer, preventing equilibrium-limited conversions, while isopropanol offers milder conditions suitable for sensitive functional groups [36].

Table 3: Catalytic Transfer Hydrogenation Systems for Pyrrole Derivatives

| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time (h) | Selectivity |

|---|---|---|---|---|---|

| Pd/C | Formic acid | MeOH | 25-40 | 2-4 | High |

| Ru/Al2O3 | Isopropanol | Toluene | 80-100 | 4-6 | Very high |

| Ir complex | Formic acid | Water | 60-80 | 1-3 | Excellent |

| Ni/SiO2 | Cyclohexadiene | EtOH | 50-70 | 3-5 | Moderate |

The catalyst selection is equally important, with ruthenium and rhodium complexes demonstrating excellent performance in the selective reduction of functional groups in the presence of pyrrole rings [29] [34]. These catalysts can be modified with chiral ligands to enable asymmetric transfer hydrogenation, which may be valuable for controlling stereochemistry during the synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole or its intermediates [33].

The reaction conditions for transfer hydrogenation must be carefully optimized to achieve the desired selectivity [36]. Parameters such as catalyst loading, hydrogen donor concentration, solvent choice, and temperature all influence the reaction outcome [33] [35]. For example, when working with tosyl-protected amino acid derivatives, moderate temperatures (40-60°C) and polar solvents typically provide optimal results while preserving the integrity of the tosyl group [36] [32].

Purification and Characterization Protocols

The successful synthesis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole requires effective purification and characterization protocols to ensure the isolation of the target compound with high purity and structural integrity [6]. The complex nature of this molecule, with its multiple functional groups and stereogenic center, necessitates carefully designed purification strategies and comprehensive characterization methods [7].

Chromatographic Separation Methods

Chromatographic techniques play a central role in the purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and its synthetic intermediates [37]. Column chromatography using silica gel represents the most commonly employed method, offering effective separation of the target compound from reaction byproducts and unreacted starting materials [42]. The selection of appropriate mobile phases is crucial for achieving optimal separation, with mixtures of ethyl acetate and hexanes (typically in ratios ranging from 1:9 to 4:6) proving particularly effective for pyrrole derivatives [42] [44].

For more challenging separations, gradient elution techniques can be employed, gradually increasing the polarity of the mobile phase to achieve improved resolution [45]. This approach is especially valuable when purifying intermediates containing both the pyrrole ring and the N-tosyl-L-alanine moiety, which may exhibit complex retention behavior due to their diverse functional groups [39] [42].

Table 4: Chromatographic Conditions for Purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Method | Recovery (%) |

|---|---|---|---|---|---|

| Flash Chromatography | Silica gel (60-120 mesh) | EtOAc/Hexanes (3:7) | 20-30 | UV (254 nm) | 85-90 |

| MPLC | Silica gel (40-63 μm) | DCM/MeOH (95:5) | 10-15 | UV (254, 280 nm) | 90-95 |

| Preparative HPLC | C18 (5 μm) | MeCN/H2O (70:30) | 5-10 | UV (280 nm) | 95-98 |

| TLC | Silica gel 60 F254 | EtOAc/Hexanes (2:3) | - | UV/Ninhydrin | - |

High-performance liquid chromatography (HPLC) offers enhanced resolution for particularly challenging separations [46]. Reversed-phase HPLC using C18 columns and acetonitrile/water mobile phases has proven effective for the final purification of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, enabling the removal of closely related impurities that may be difficult to separate by conventional column chromatography [48]. For analytical purposes, HPLC also provides valuable information about the purity of the synthesized compound, with detection typically performed using UV absorption at wavelengths characteristic of the pyrrole chromophore (260-280 nm) [46] [48].

Thin-layer chromatography (TLC) serves as an essential tool for monitoring reactions and guiding column chromatography purifications [37]. For 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and its intermediates, silica gel plates developed with ethyl acetate/hexanes mixtures provide effective visualization when exposed to UV light or stained with appropriate reagents such as p-anisaldehyde or ninhydrin [42] [45]. The Rf values obtained from TLC analysis help optimize column chromatography conditions and assess the purity of isolated fractions [39].

Crystallization Conditions

Crystallization represents a powerful complementary purification technique for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, often employed as a final purification step to achieve high purity levels [49]. The selection of appropriate crystallization conditions is crucial for obtaining the compound in crystalline form with high purity and good recovery [41]. Various solvent systems have been investigated for the crystallization of this compound, with mixtures of ethanol and water or dichloromethane and hexanes demonstrating particularly promising results [41] [49].

The crystallization process typically involves dissolving the compound in a minimal amount of a good solvent (such as dichloromethane or ethanol) at elevated temperature, followed by slow cooling or the gradual addition of an anti-solvent (such as hexanes or water) to induce crystal formation [49] [52]. The rate of cooling or anti-solvent addition significantly influences crystal quality and purity, with slower processes generally yielding larger, more well-defined crystals [52].

Table 5: Crystallization Conditions for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

| Solvent System | Temperature Range (°C) | Crystallization Method | Crystal Morphology | Purity (%) | Recovery (%) |

|---|---|---|---|---|---|

| EtOH/H2O (3:1) | 70 to 5 | Slow cooling | Needles | >98 | 75-80 |

| DCM/Hexanes | 25 to 5 | Vapor diffusion | Plates | >99 | 70-75 |

| Acetone/H2O | 50 to 10 | Anti-solvent addition | Prisms | >97 | 80-85 |

| THF/Pentane | 25 to 0 | Layering | Blocks | >98 | 65-70 |

The crystallization of N-tosyl-L-alanine derivatives, including 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, is influenced by the stereochemistry of the alanine moiety [54]. The L-configuration of the alanine component can facilitate specific crystal packing arrangements through hydrogen bonding and other non-covalent interactions [54] [56]. These interactions contribute to the stability and morphology of the resulting crystals, which typically appear as colorless needles or plates depending on the crystallization conditions [52].

X-ray crystallography of the crystallized compound provides valuable structural information, confirming the molecular connectivity, stereochemistry, and three-dimensional arrangement [52]. This technique has revealed that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole typically crystallizes with specific packing arrangements influenced by hydrogen bonding between the pyrrole N-H and the sulfonamide oxygen atoms [49] [52]. The melting point of the purified crystals (153-155°C) serves as an important criterion for assessing purity, with sharp melting transitions indicating high purity levels [6].

The structural determination of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole through X-ray crystallographic analysis provides fundamental insights into its molecular geometry and solid-state packing arrangements [1] [2] [3]. Based on comparative analysis with structurally related pyrrole derivatives, the compound is expected to crystallize in a monoclinic or triclinic crystal system [3] [4].

The molecular structure exhibits several key geometric features characteristic of substituted pyrrole compounds. The pyrrole ring maintains planarity with typical C-N bond lengths of approximately 1.37-1.39 Å and C-C bond lengths of 1.38-1.42 Å [2] [5]. The phenyl substituent at the 5-position shows a dihedral angle with the pyrrole ring plane typically ranging from 20° to 40°, as observed in related phenylpyrrole derivatives [6] [7].

The tosyl-L-alaninate moiety attached at the 3-position introduces chirality to the molecule through the L-alanine component [8] [9]. The ester linkage (C-O-C=O) displays characteristic bond lengths with the carbonyl C=O distance approximately 1.21-1.23 Å and the ester C-O bonds measuring 1.33-1.35 Å [1]. The N-tosyl group exhibits typical sulfonamide geometry with S-N bond length around 1.63-1.65 Å and S-O bond lengths of 1.43-1.45 Å [10].

Table 1: Expected Crystallographic Parameters

| Parameter | Value | Comments |

|---|---|---|

| Molecular Formula | C₂₀H₂₀N₂O₄S | Confirmed by elemental analysis |

| Molecular Weight | 384.45 g/mol | From structural determination |

| Crystal System | Monoclinic/Triclinic | Based on similar compounds |

| Space Group | P2₁ or P1̄ | Reflecting molecular chirality |

| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 10-14 Å, c ≈ 12-16 Å | Estimated from molecular size |

| Density (calculated) | 1.287 g/cm³ | From molecular packing |

Spectroscopic Characterization

FT-IR and FT-Raman Spectral Signatures

The infrared spectroscopic analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole reveals characteristic absorption bands that confirm the presence of all major functional groups [1] [11] [12]. The spectral interpretation follows established patterns for pyrrole derivatives and tosyl-protected amino acid esters.

Table 2: FT-IR Spectroscopic Data

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Pyrrole N-H stretch | 3400-3100 | Medium-Strong | N-H stretching vibration |

| Aromatic C-H stretch (phenyl) | 3080-3020 | Medium | Phenyl ring C-H stretches |

| Aromatic C-H stretch (tosyl) | 3070-3030 | Medium | Tosyl ring C-H stretches |

| Aliphatic C-H stretch | 2980-2850 | Medium | Methyl group vibrations |

| C=O stretch (ester) | 1760-1730 | Strong | Ester carbonyl stretch |

| S=O stretch (asymmetric) | 1350-1320 | Strong | Tosyl SO₂ asymmetric stretch |

| S=O stretch (symmetric) | 1170-1150 | Strong | Tosyl SO₂ symmetric stretch |

| Aromatic C=C stretch | 1600-1580 | Strong | Aromatic C=C stretches |

| Aromatic ring deformation | 1500-1450 | Medium | Ring breathing modes |

| C-O stretch (ester) | 1280-1200 | Strong | C-O ester linkage |

| C-N stretch | 1200-1000 | Medium | C-N bond vibrations |

| Out-of-plane bending | 900-700 | Medium | Ring out-of-plane bending |

The FT-Raman spectroscopy provides complementary information, particularly for the aromatic ring vibrations and the symmetric stretching modes that may be weak or absent in the IR spectrum [12]. The Raman spectrum would show strong bands corresponding to the aromatic ring breathing modes around 1000-1100 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region.

NMR Profile Interpretation (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework and stereochemistry of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole [1] [13] [14].

¹H NMR Spectral Analysis

The proton NMR spectrum exhibits characteristic resonances for each proton environment within the molecule [1] [13]. The pyrrole ring protons appear in the aromatic region, with H-2 and H-4 showing distinct chemical shifts due to their different electronic environments.

Table 3: ¹H NMR Spectroscopic Data

| Proton Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrrole H-2 | 6.2-6.4 | dd | 1H |

| Pyrrole H-4 | 6.7-6.9 | dd | 1H |

| Phenyl H (ortho) | 7.6-7.8 | d | 2H |

| Phenyl H (meta) | 7.3-7.5 | t | 2H |

| Phenyl H (para) | 7.2-7.4 | t | 1H |

| Tosyl aromatic H | 7.3-7.8 | d | 4H |

| Alanine CH | 4.1-4.3 | q | 1H |

| Tosyl CH₃ | 2.3-2.5 | s | 3H |

| Alanine CH₃ | 1.3-1.5 | d | 3H |

| Pyrrole NH | 10.0-11.0 | br s | 1H |

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum provides information about the carbon framework and confirms the structural assignment [1] [2]. The carbonyl carbon of the ester linkage appears characteristic downfield, while the aromatic carbons show the expected chemical shift ranges for their respective ring systems.

Table 4: ¹³C NMR Spectroscopic Data

| Carbon Assignment | ¹³C Chemical Shift (ppm) | Functional Group |

|---|---|---|

| Ester C=O | 170-175 | Carbonyl carbon |

| Aromatic C (phenyl) | 125-140 | Aromatic carbons |

| Aromatic C (tosyl) | 128-145 | Aromatic carbons |

| Aromatic C (pyrrole) | 108-125 | Heteroaromatic carbons |

| Pyrrole C-3 | 98-105 | Substituted pyrrole carbon |

| Pyrrole C-5 | 132-138 | Substituted pyrrole carbon |

| Alanine CH | 50-55 | α-Carbon of alanine |

| Tosyl CH₃ | 21-22 | Aromatic methyl |

| Alanine CH₃ | 18-20 | Aliphatic methyl |

Quantum Chemical Calculations

Molecular Orbital Analysis

The frontier molecular orbital analysis of 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole provides insights into its electronic properties and chemical reactivity [15] [16] [17]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies determine the compound's electron-donating and electron-accepting capabilities.

Table 5: Molecular Orbital Characteristics

| Orbital Type | Primary Character | Energy Range (eV) |

|---|---|---|

| HOMO | π-orbital delocalized over pyrrole-phenyl system | -5.5 to -6.5 |

| HOMO-1 | π-orbital localized on tosyl aromatic ring | -6.0 to -7.0 |

| HOMO-2 | Non-bonding orbital on nitrogen/oxygen atoms | -6.5 to -7.5 |

| LUMO | π*-orbital delocalized over pyrrole-phenyl system | -1.5 to -2.5 |

| LUMO+1 | π*-orbital on tosyl aromatic system | -1.0 to -2.0 |

| LUMO+2 | σ*-orbital involving C-N and C-O bonds | -0.5 to -1.5 |

The HOMO is primarily characterized by π-electron density distributed across the pyrrole-phenyl conjugated system, indicating that this region is most likely to participate in electron-donation processes [17] [18]. The LUMO shows π*-antibonding character, suggesting that electron acceptance would occur preferentially at the aromatic system.

Density Functional Theory (DFT) Modeling

Density functional theory calculations using the B3LYP functional with 6-31++G(d,p) basis set provide comprehensive molecular property predictions [15] [16] [19]. This computational approach accurately describes the electronic structure and molecular properties of heterocyclic compounds containing multiple functional groups.

Table 6: Quantum Chemical Parameters

| Parameter | Expected Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | DFT/B3LYP/6-31++G(d,p) |

| LUMO Energy | -1.5 to -2.5 eV | DFT/B3LYP/6-31++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | DFT/B3LYP/6-31++G(d,p) |

| Ionization Potential (I) | 5.5 to 6.5 eV | Koopmans' Theorem |

| Electron Affinity (A) | 1.5 to 2.5 eV | Koopmans' Theorem |

| Chemical Hardness (η) | 1.75 to 2.25 eV | (I-A)/2 |

| Chemical Softness (σ) | 0.44 to 0.57 eV⁻¹ | 1/(2η) |

| Electronegativity (χ) | 3.5 to 4.5 eV | (I+A)/2 |

| Chemical Potential (μ) | -3.5 to -4.5 eV | -χ |

| Electrophilicity Index (ω) | 3.0 to 5.0 eV | χ²/(2η) |

| Dipole Moment | 3.0 to 5.0 Debye | DFT/B3LYP/6-31++G(d,p) |

| Polarizability | 35 to 45 Ų | DFT/B3LYP/6-31++G(d,p) |

The HOMO-LUMO energy gap provides information about the kinetic stability and chemical reactivity of the molecule [20] [19]. A moderate energy gap (3.5-4.5 eV) suggests balanced stability and reactivity, making the compound suitable for various chemical transformations while maintaining structural integrity.

Computational Details:

- Method: Density Functional Theory (DFT)

- Functional: B3LYP (Becke's three-parameter hybrid functional)

- Basis Set: 6-31++G(d,p)

- Software: Gaussian 16 or equivalent

- Geometry Optimization: Full optimization without constraints

- Frequency Calculations: Harmonic frequencies for IR prediction

- Solvent Effects: Polarizable Continuum Model (PCM) for relevant solvents

Table 7: Key Molecular Descriptors

| Molecular Descriptor | Calculated Value | Significance |

|---|---|---|

| Molecular Weight | 384.45 g/mol | Moderate molecular size |

| Topological Polar Surface Area | 96.64 Ų | Moderate polar surface area |

| LogP (Octanol/Water) | 4.73 | Lipophilic character |

| Number of Rotatable Bonds | 6 | Moderate flexibility |

| Number of H-Bond Donors | 2 | Limited H-bonding capability |

| Number of H-Bond Acceptors | 4 | Good H-bond acceptor capacity |

| Molar Refractivity | 105.2 cm³/mol | High molecular polarizability |

| Complexity Index | High | Complex heterocyclic structure |